

Application Notes and Protocols for Cell Culture Utilizing Deuterated Calcifediol

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Compound of Interest

Compound Name: Calcifediol-d3

Cat. No.: B602758

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These application notes provide a comprehensive overview and detailed protocols for utilizing deuterated calcifediol (d-calcifediol) in cell culture experiments. The primary applications covered include tracing the metabolic fate of calcifediol, quantifying its conversion to other vitamin D metabolites, and assessing its biological activity. These protocols are designed to be adaptable to various cell lines relevant to vitamin D research.

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D and a direct precursor to the active hormone calcitriol (1,25-dihydroxyvitamin D3).[1] Deuterated calcifediol, in which specific hydrogen atoms are replaced with deuterium, serves as a powerful tool in metabolic studies. Due to the mass difference between hydrogen and deuterium, deuterated compounds can be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry (MS).[2] This allows for precise tracking and quantification of the metabolism of exogenously supplied calcifediol without interference from endogenous pools.

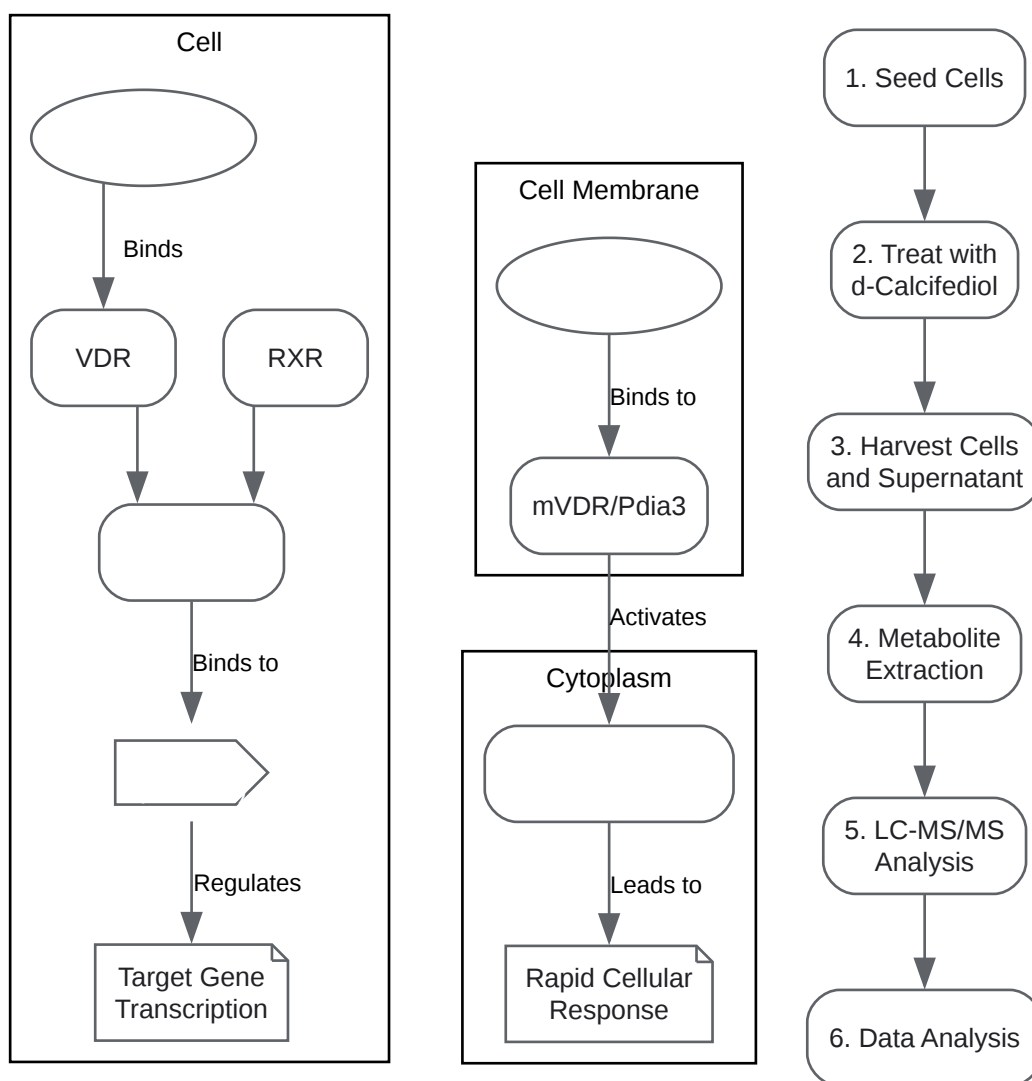
The primary application of deuterated calcifediol in a research setting is as a tracer to investigate its metabolic pathway, distribution, and cellular localization.[3] This stable isotope labeling approach is invaluable for metabolic flux analysis and understanding the kinetics of vitamin D activation and catabolism in different cell types.

Signaling Pathways of Calcifediol

Calcifediol exerts its biological effects through both genomic and non-genomic pathways. While it has a lower binding affinity for the Vitamin D Receptor (VDR) compared to calcitriol, at higher physiological concentrations it can still modulate gene expression.^[4] The non-genomic pathway involves rapid responses mediated by membrane-associated receptors.

Genomic Signaling Pathway

The genomic actions of calcifediol are mediated through its binding to the nuclear Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of target gene transcription.



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